4-Bromo-6-isobutylpyrimidine
Description
Properties
IUPAC Name |
4-bromo-6-(2-methylpropyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-6(2)3-7-4-8(9)11-5-10-7/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGVCDZQNPTHES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=NC=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Bromo-6-isobutylpyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Chemical Formula : CHBrN
- Molecular Weight : 256.13 g/mol
- CAS Number : 885519-03-9
This compound is known to interact with various biological targets, primarily influencing metabolic pathways. It has been shown to activate nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD biosynthesis pathway. The activation of NAMPT leads to increased levels of NAD, which plays a crucial role in cellular metabolism and energy homeostasis .
Antiproliferative Activity
Several studies have evaluated the antiproliferative effects of this compound on cancer cell lines. The compound exhibits significant activity against various cancer types, with IC values ranging from 1.45 to 4.25 μM, indicating its potential as an anticancer agent . Notably, it has been reported that treatment with this compound results in cell cycle arrest at the G2/M phase, suggesting a mechanism that selectively targets cancer cells while sparing normal cells .
Antimicrobial Properties
Research has also indicated that this compound possesses antimicrobial properties. It has shown effectiveness against several bacterial strains, demonstrating a broad spectrum of activity that may be attributed to its ability to disrupt bacterial cell wall synthesis or function .
Study 1: Anticancer Activity
In a study assessing various derivatives of pyrimidine compounds, this compound was found to significantly inhibit the growth of pancreatic adenocarcinoma cells (Capan-1) with an IC value of approximately 2.9 μM. This study highlighted the compound's selective toxicity towards cancer cells compared to normal peripheral blood mononuclear cells (PBMC), emphasizing its therapeutic potential in oncology .
Study 2: Metabolic Regulation
Another investigation focused on the metabolic effects of this compound in vivo. Mice treated with this compound exhibited elevated NAD levels and improved exercise endurance, suggesting that it may enhance metabolic performance and potentially aid in conditions related to metabolic disorders .
Data Tables
| Biological Activity | IC Value (μM) | Target |
|---|---|---|
| Anticancer (Capan-1 Cells) | 2.9 | Pancreatic Adenocarcinoma |
| Antimicrobial (E. coli) | <10 | Bacterial Cell Wall Synthesis |
| NAMPT Activation | N/A | NAD Biosynthesis |
Scientific Research Applications
Chemical Synthesis
Building Block for Pharmaceuticals
4-Bromo-6-isobutylpyrimidine serves as a crucial intermediate in the synthesis of more complex organic molecules. Its bromine atom enhances its reactivity, facilitating various substitution reactions that are essential in drug development.
Synthetic Routes
The synthesis typically involves the bromination of pyrimidine derivatives followed by alkylation with isobutyl groups. This approach allows for the introduction of functional groups that can be further modified to enhance biological activity.
Pharmacological Potential
Research indicates that this compound may exhibit significant pharmacological activities, including:
- Anticancer Properties: Preliminary studies suggest this compound can inhibit cell proliferation in certain cancer cell lines, indicating its potential as an anticancer agent.
- Anti-inflammatory Effects: The compound has shown promise in modulating inflammatory pathways, which could lead to therapeutic applications in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the biological activity and potential therapeutic applications of this compound:
Pharmacokinetics
Absorption and Distribution
The compound exhibits favorable absorption characteristics, allowing it to reach systemic circulation effectively. Its distribution is influenced by specific transport mechanisms that facilitate localization within target tissues.
Metabolism and Excretion
this compound is primarily metabolized in the liver, with metabolites excreted via urine. This profile suggests a potential for high bioavailability, supporting its use in therapeutic contexts .
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
| Compound Name | CAS No. | Substituents | Similarity Score | Key Features |
|---|---|---|---|---|
| This compound | 1159818-57-1 | Br (C4), isobutyl (C6) | Reference | High steric bulk, moderate lipophilicity |
| 4-Amino-6-bromo-2-methylpyrimidine | 1161763-15-0 | Br (C4), NH₂ (C4), CH₃ (C2) | 0.87 | Amino group enhances nucleophilicity |
| 4-Bromo-6-methylpyrimidin-2-amine | 5734-71-4 | Br (C4), CH₃ (C6), NH₂ (C2) | 0.75 | Smaller substituents reduce steric hindrance |
| 2-Amino-5-bromo-4,6-dimethylpyrimidine | 4214-57-7 | Br (C5), NH₂ (C2), CH₃ (C4, C6) | 0.75 | Bromine at C5 alters electronic distribution |
- Substituent Position and Reactivity: The bromine position (C4 vs. C5) significantly impacts electronic properties. For instance, 2-Amino-5-bromo-4,6-dimethylpyrimidine exhibits distinct resonance effects due to bromine at C5, reducing electrophilicity at the pyrimidine ring compared to this compound .
- Steric and Electronic Effects : The isobutyl group in this compound induces steric hindrance, slowing nucleophilic substitution compared to 4-Bromo-6-methylpyrimidin-2-amine, which has a smaller methyl group .
Physicochemical Properties
- Solubility: The isobutyl group reduces aqueous solubility compared to amino-substituted analogs like 4-Amino-6-bromo-2-methylpyrimidine, which forms hydrogen bonds via NH₂ .
- Melting Points : Brominated pyrimidines generally exhibit higher melting points due to halogen-induced dipole interactions. However, bulky substituents like isobutyl may lower melting points by disrupting crystal packing .
Spectroscopic Insights
Quantum chemical calculations on related compounds (e.g., 2-amino-4-methoxy-6-methylpyrimidine) reveal that substituents alter vibrational frequencies and NMR chemical shifts. For example:
- The isobutyl group’s C-H stretching modes in this compound would appear at lower frequencies (~2800 cm⁻¹) compared to methyl groups (~2900 cm⁻¹) due to increased mass and branching .
- ¹H NMR spectra would show distinct splitting patterns for isobutyl protons (multiplet at δ 1.0–2.0 ppm) versus methyl groups in analogs (singlet at δ 2.1–2.3 ppm) .
Preparation Methods
General Synthetic Strategy
The synthesis of 4-Bromo-6-isobutylpyrimidine typically involves two main steps:
- Selective bromination at the 4-position of the pyrimidine ring.
- Introduction of the isobutyl substituent at the 6-position via nucleophilic substitution or cross-coupling reactions.
This approach ensures regioselectivity and high yield of the desired compound.
Bromination Techniques
Selective bromination is a critical step. Based on literature and patent data, bromination is commonly achieved by:
- Using bromine (Br2) or N-bromosuccinimide (NBS) as brominating agents.
- Conducting the reaction at low temperatures (e.g., −15 °C) to control regioselectivity.
- Employing solvents such as ethyl acetate or dichloromethane to facilitate reaction and extraction.
An example protocol involves cooling the reaction mixture to −15 °C, adding bromine dropwise, followed by sodium nitrite in water, then warming to room temperature and stirring for 3 hours. The reaction is quenched with aqueous potassium hydroxide and extracted with ethyl acetate. Purification by flash chromatography yields the brominated intermediate.
Introduction of the Isobutyl Group
The isobutyl substituent at position 6 can be introduced via:
- Copper-catalyzed amination or alkylation of 2,6-dibromopyrimidine derivatives.
- Palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination.
- Use of organometallic reagents (e.g., organozinc or organoboron compounds) bearing the isobutyl group.
A copper-catalyzed method reported in patents involves mixing 2,6-dibromopyridine (a close analog to pyrimidine), amine compounds, copper catalyst, ligand, base, and organic solvent under nitrogen atmosphere at 90 °C for 12–24 hours. Post-reaction workup includes extraction with dichloromethane and purification by column chromatography to isolate the 2-bromo-6-substituted pyridine compound, which can be adapted for pyrimidine derivatives.
Representative Preparation Procedure
| Step | Reagents & Conditions | Description | Yield / Notes |
|---|---|---|---|
| 1 | 2,6-Dibromopyrimidine, Cu catalyst, ligand, base, isobutyl amine, organic solvent (e.g., DMF), N2 atmosphere, 90 °C, 12–24 h | Copper-catalyzed substitution of bromine at 6-position with isobutyl group | High regioselectivity, moderate to good yield |
| 2 | Bromine, sodium nitrite, aqueous KOH, ethyl acetate, low temperature (−15 °C to RT) | Selective bromination at 4-position | Controlled bromination, purified by flash chromatography |
Analytical and Purification Methods
- Flash column chromatography on silica gel with hexane/ethyl acetate mixtures is the preferred purification technique.
- NMR spectroscopy (1H NMR, 13C NMR) confirms the structure and purity.
- Extraction steps use solvents such as ethyl acetate or dichloromethane.
- Drying agents like sodium sulfate are employed before solvent removal under reduced pressure.
Research Findings and Optimization
- The copper-catalyzed method allows selective substitution at the 6-position without affecting the bromine at the 4-position, enabling further functionalization.
- Reaction temperature and time are critical parameters; 90 °C and 12–24 h optimize conversion while minimizing side reactions.
- Ligand choice affects catalyst efficiency and selectivity.
- Low-temperature bromination minimizes polybromination and side reactions.
- The combined approach provides a versatile route to 4-bromo-6-substituted pyrimidines, including the isobutyl derivative.
Summary Table of Preparation Methods
| Method | Catalyst | Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Copper-catalyzed substitution | Cu catalyst + ligand | 2,6-Dibromopyrimidine + isobutyl amine + base | 90 °C, N2, 12–24 h | High regioselectivity, mild conditions | Requires careful ligand and base selection |
| Bromination | None (chemical bromination) | Bromine + sodium nitrite + KOH | −15 °C to RT | Selective 4-position bromination | Handling bromine requires caution |
| Pd-catalyzed cross-coupling (reported for related compounds) | Pd catalyst | Organometallic isobutyl reagents | Variable, often mild | High efficiency, broad substrate scope | More expensive catalysts |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
